

NBI-35965 Hydrochloride: A Comprehensive Pharmacological Profile

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Compound of Interest

Compound Name: NBI 35965 hydrochloride

Cat. No.: B560253

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Introduction

NBI-35965 hydrochloride is a potent, selective, and orally active non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1).^{[1][2]} The CRF system plays a crucial role in mediating the body's response to stress, and dysregulation of this system has been implicated in a variety of neuropsychiatric and gastrointestinal disorders. As a CRF1 antagonist, NBI-35965 hydrochloride has been investigated for its therapeutic potential in conditions such as anxiety, depression, and stress-induced visceral hyperalgesia.^{[1][3]} This technical guide provides an in-depth overview of the pharmacological properties of NBI-35965 hydrochloride, including its binding affinity, functional activity, and pharmacokinetic profile, supplemented with detailed experimental protocols and pathway diagrams.

Mechanism of Action

NBI-35965 hydrochloride exerts its pharmacological effects by selectively binding to and blocking the activation of the CRF1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand CRF, activates the adenylyl cyclase signaling cascade, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). By antagonizing this interaction, NBI-35965 hydrochloride effectively attenuates the downstream signaling events triggered by CRF, including the release of adrenocorticotrophic hormone (ACTH) from the pituitary gland.^{[1][2][4]}

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacological profile of NBI-35965 hydrochloride.

| Parameter | Receptor | Value | Reference |
|--|---|--------|-----------|
| Binding Affinity (K _i) | CRF1 | 4 nM | [1][2] |
| CRF2 | > 10,000 nM | [2][4] | |
| Functional Potency (pIC ₅₀) | Inhibition of CRF-induced ACTH production | 7.1 | [1] |
| Inhibition of stress-induced ACTH production | 6.9 | [1] | |

| Parameter | Species | Dose | Value | Reference |
|--|---------|-----------------|--------------------|-----------|
| Volume of Distribution (V _d) | Rat | 10 mg/kg | 17.8 L/kg | [1] |
| Plasma Clearance (CL) | Rat | 10 mg/kg | 17 mL/min/kg | [1] |
| Half-life (t _{1/2}) | Rat | 10 mg/kg | 12 h | [1] |
| Oral Bioavailability (F) | Rat | 10 mg/kg | 34% | [1] |
| Maximal Plasma Concentration (C _{max}) | Rat | 10 mg/kg (oral) | 560 ng/mL (at 1 h) | [1] |
| Maximal Brain Concentration | Rat | 10 mg/kg (oral) | 700 ng/g | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

CRF1 Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound for the CRF1 receptor.

Materials:

- HEK293 cells stably expressing human CRF1 receptor
- Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2 mM EGTA, pH 7.4
- Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
- Radioligand: [¹²⁵I]-Sauvagine or [¹²⁵I]-Tyro-CRF
- Non-specific binding control: 1 μM unlabeled CRF
- Test compound: NBI-35965 hydrochloride
- Glass fiber filters (e.g., Whatman GF/C)
- Scintillation cocktail
- Scintillation counter

Procedure:

- Membrane Preparation:
 - Harvest HEK293-hCRF1 cells and homogenize in ice-cold membrane preparation buffer.
 - Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
 - Resuspend the pellet in fresh buffer and repeat the centrifugation.

- Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
- Binding Reaction:
 - In a 96-well plate, add 50 μ L of assay buffer, 50 μ L of radioligand solution (final concentration \sim 0.1-0.5 nM), and 50 μ L of either test compound (at various concentrations), vehicle, or non-specific binding control.
 - Add 100 μ L of the cell membrane preparation (containing 10-20 μ g of protein).
 - Incubate the plate at room temperature for 2 hours with gentle agitation.
- Filtration and Counting:
 - Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
 - Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
 - Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Functional Assay: Inhibition of cAMP Production

This protocol describes a cell-based functional assay to measure the antagonist activity of NBI-35965 hydrochloride by quantifying its ability to inhibit agonist-induced cAMP production. A

Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common method.

Materials:

- CHO-K1 or HEK293 cells stably expressing the human CRF1 receptor
- Cell culture medium
- Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA
- CRF (agonist)
- NBI-35965 hydrochloride (antagonist)
- Phosphodiesterase inhibitor (e.g., IBMX)
- HTRF cAMP assay kit (e.g., from Cisbio)
- HTRF-compatible plate reader

Procedure:

- Cell Preparation:
 - Culture the CRF1-expressing cells to ~80% confluency.
 - Harvest the cells and resuspend them in assay buffer containing a phosphodiesterase inhibitor (e.g., 500 μ M IBMX).
- Antagonist Incubation:
 - Dispense 10 μ L of the cell suspension (e.g., 2,000-5,000 cells) into each well of a 384-well white plate.
 - Add 5 μ L of NBI-35965 hydrochloride at various concentrations and incubate for 15-30 minutes at room temperature.
- Agonist Stimulation:

- Add 5 µL of CRF (at a concentration that elicits ~80% of the maximal response, e.g., EC80) to each well.
- Incubate for 30 minutes at room temperature.
- cAMP Detection:
 - Add 5 µL of the HTRF d2-labeled cAMP analog followed by 5 µL of the Lumi4-Tb cryptate-labeled anti-cAMP antibody to each well.
 - Incubate for 60 minutes at room temperature, protected from light.
- Data Acquisition and Analysis:
 - Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
 - Calculate the HTRF ratio (665nm/620nm * 10,000) and convert it to cAMP concentration using a standard curve.
 - Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.

In Vivo Assay: Reduction of Stress-Induced ACTH Production

This protocol details an in vivo experiment in rodents to assess the efficacy of NBI-35965 hydrochloride in reducing the stress-induced release of ACTH.

Materials:

- Male CD-1 mice or Sprague-Dawley rats
- NBI-35965 hydrochloride
- Vehicle (e.g., 5% mannitol in water)
- Restraint stress device

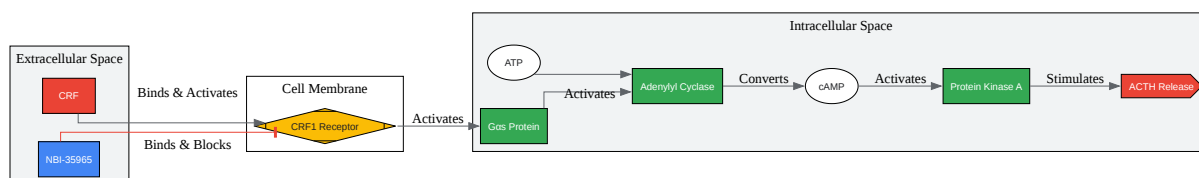
- Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
- Centrifuge
- ACTH ELISA kit

Procedure:

- Animal Acclimation and Dosing:
 - Acclimate the animals to the housing conditions for at least one week.
 - Administer NBI-35965 hydrochloride (e.g., 20 mg/kg) or vehicle via oral gavage 60 minutes prior to the stress procedure.
- Stress Induction:
 - Place the animals in a restraint stress device for a predetermined period (e.g., 30-60 minutes).
- Blood Collection:
 - Immediately after the stress period, collect blood samples via a suitable method (e.g., tail-nick or cardiac puncture) into EDTA-coated tubes.
 - Centrifuge the blood at 4°C to separate the plasma.
- ACTH Measurement:
 - Store the plasma samples at -80°C until analysis.
 - Measure the ACTH concentration in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.
- Data Analysis:
 - Compare the plasma ACTH levels between the vehicle-treated and NBI-35965 hydrochloride-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

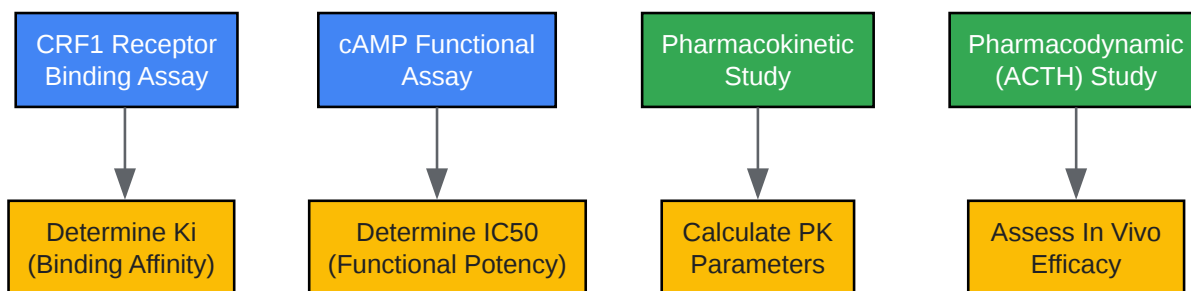
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway and a generalized experimental workflow.



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Caption: CRF1 receptor signaling pathway and the inhibitory action of NBI-35965.



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Caption: Generalized workflow for the pharmacological characterization of NBI-35965.

Conclusion

NBI-35965 hydrochloride is a highly selective and potent CRF1 receptor antagonist with demonstrated oral bioavailability and brain penetrance.[1] Its ability to effectively block the CRF1 signaling pathway, as evidenced by its low nanomolar binding affinity and potent

inhibition of ACTH release, underscores its potential as a therapeutic agent for stress-related disorders. The detailed experimental protocols and summary data presented in this guide provide a valuable resource for researchers and drug development professionals working in this area. Further investigation into the clinical efficacy and safety of NBI-35965 hydrochloride is warranted.

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